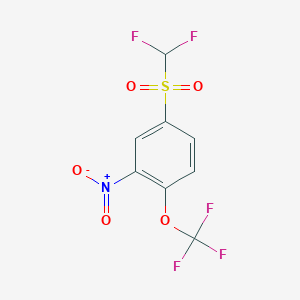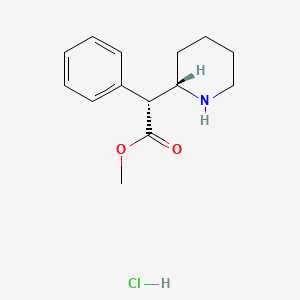
L-erythro-Methylphenidate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-erythro-Methylphenidate Hydrochloride: is a central nervous system stimulant primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD) and narcolepsy. It is one of the enantiomers of methylphenidate, which is known for its efficacy in improving attention and reducing impulsivity and hyperactivity in individuals with ADHD .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of L-erythro-Methylphenidate Hydrochloride typically involves the esterification of ritalinic acid with methanol, followed by the resolution of the racemic mixture to obtain the desired enantiomer. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the selective formation of the L-erythro isomer .
Industrial Production Methods: : Industrial production methods for this compound involve large-scale esterification processes, followed by chromatographic techniques to separate the enantiomers. The use of high-performance liquid chromatography (HPLC) is common in ensuring the purity and enantiomeric excess of the final product .
Chemical Reactions Analysis
Types of Reactions: : L-erythro-Methylphenidate Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and alkyl halides are used under controlled conditions.
Major Products: : The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of this compound .
Scientific Research Applications
L-erythro-Methylphenidate Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and norepinephrine pathways.
Medicine: Extensively researched for its therapeutic effects in treating ADHD and narcolepsy.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems
Mechanism of Action
The mechanism of action of L-erythro-Methylphenidate Hydrochloride involves the inhibition of dopamine and norepinephrine reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and improved attention and focus in individuals with ADHD. The compound primarily targets the dopamine transporter (DAT) and norepinephrine transporter (NET) pathways .
Comparison with Similar Compounds
Similar Compounds
d-threo-Methylphenidate: Another enantiomer of methylphenidate with higher potency in inhibiting dopamine reuptake.
Dexmethylphenidate: The dextrorotatory enantiomer of methylphenidate, known for its higher efficacy and lower required dosage.
Amphetamine: A stimulant with a similar mechanism of action but different pharmacokinetic properties
Uniqueness: : L-erythro-Methylphenidate Hydrochloride is unique in its specific enantiomeric form, which contributes to its distinct pharmacological profile. It is less potent than its d-threo counterpart but still effective in treating ADHD, making it a valuable option in certain therapeutic contexts .
Properties
CAS No. |
29419-97-4 |
|---|---|
Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
methyl (2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/t12-,13+;/m0./s1 |
InChI Key |
JUMYIBMBTDDLNG-JHEYCYPBSA-N |
Isomeric SMILES |
COC(=O)[C@@H]([C@@H]1CCCCN1)C2=CC=CC=C2.Cl |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


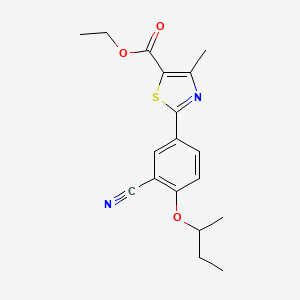
![1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[(1S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methylethyl]octahydro-7a-methyl-, (1R,3aR,7aR)-](/img/structure/B13426435.png)
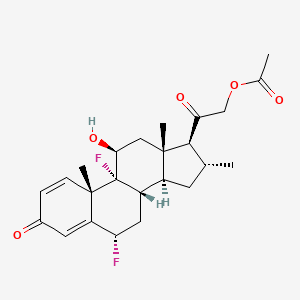
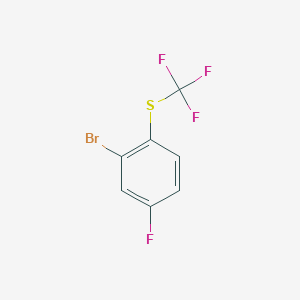
![4-amino-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13426459.png)
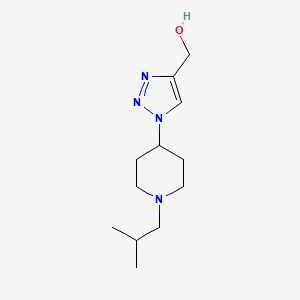
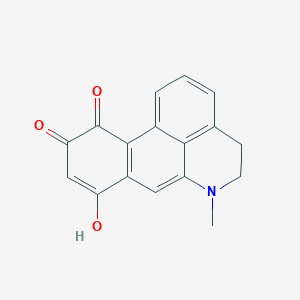
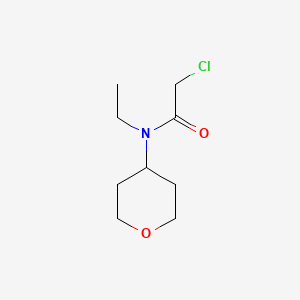
![2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B13426481.png)
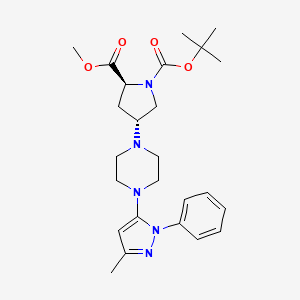

![N-[(1S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid](/img/structure/B13426508.png)
![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426516.png)
